molecular formula C13H14N2 B178520 2-Phenyl-1-pyridin-3-YL-ethylamine CAS No. 118385-85-6

2-Phenyl-1-pyridin-3-YL-ethylamine

Cat. No.: B178520
CAS No.: 118385-85-6
M. Wt: 198.26 g/mol
InChI Key: XZAJERQRTFFKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-pyridin-3-YL-ethylamine is a compound that belongs to the class of heterocyclic amines It features a phenyl group attached to a pyridine ring through an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-3-YL-ethylamine typically involves the reaction of 2-phenylacetonitrile with 3-pyridylmagnesium bromide, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-pyridin-3-YL-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenyl-1-pyridin-3-YL-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-pyridin-3-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Phenyl-1-pyridin-2-YL-ethylamine
  • 2-Phenyl-1-pyridin-4-YL-ethylamine
  • 2-Phenyl-1-pyridin-5-YL-ethylamine

Comparison: While these compounds share a similar core structure, the position of the pyridine ring attachment can significantly influence their chemical properties and biological activities. For example, 2-Phenyl-1-pyridin-3-YL-ethylamine may exhibit different binding affinities and selectivities compared to its isomers, making it unique in its applications .

Properties

IUPAC Name

2-phenyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAJERQRTFFKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.